Tert-butyl 7-nitro-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
Description
Tert-butyl 7-nitro-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate (CAS: 1061148-41-1) is a bicyclic heteroaromatic compound with a molecular formula of C₁₃H₁₇N₃O₄ and a molecular weight of 279.29 g/mol. It features a 1,5-naphthyridine core substituted with a nitro group at position 7 and a tert-butyl carbamate group at position 1. The nitro group is electron-withdrawing, influencing the compound’s electronic properties and reactivity, while the tert-butyl carbamate acts as a protective group for secondary amines, enhancing stability during synthetic processes . The compound is commercially available in bulk quantities (e.g., 25 kg batches) and is used as a pharmaceutical intermediate, as indicated by its inclusion in catalogs alongside bioactive molecules like 1,9-diaminononane and 3-butylpyridine .
Properties
Molecular Formula |
C13H17N3O4 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
tert-butyl 7-nitro-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(17)15-6-4-5-10-11(15)7-9(8-14-10)16(18)19/h7-8H,4-6H2,1-3H3 |
InChI Key |
LCTLHKUBTIJSOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization with Methanolic Ammonia
A primary synthesis route involves the reaction of tert-butyl 3-oxopiperidine-1-carboxylate (6 g, 30.1 mmol) with 1-methyl-3,5-dinitropyridin-2(1H)-one (7.20 g, 36.1 mmol) in methanolic ammonia (1 M, 60 mL) under microwave irradiation at 90°C for 45 minutes. Key steps include:
- Reaction Workup : Concentration followed by dissolution in dichloromethane (110 mL), washing with saturated NaHCO₃ and water, drying over Na₂SO₄, and solvent evaporation.
- Purification : Column chromatography (petroleum ether:ethyl acetate = 15:1 → 4:1) yields the product as a light yellow solid.
- Analytical Data :
| Parameter | Value |
|---|---|
| Yield | Not explicitly stated |
| Reaction Temperature | 90°C |
| Time | 45 minutes |
| Key Reagents | Methanolic ammonia, CH₂Cl₂ |
Posner Cyclization with Hydroxylamine
The Posner technique, involving hydroxylamine and sodium methoxide, has been used to synthesize 1,5-naphthyridin-2(1H)-one derivatives. While adapted for different substrates, this method underscores:
- Cyclization Mechanism : Base-mediated intramolecular condensation of nitro and carbonyl groups.
- Typical Conditions : Reflux in methanol with NaOMe for 12 hours.
Acid-Catalyzed Lactamization
Alternative routes involve diethyl oxalate -mediated cyclization of nitro-substituted pyridines, followed by reduction with aluminum borohydride and lactamization. For example:
Industrial-Scale Hydrolysis and Activation
Patents describe hydrolysis of ethyl carboxylate intermediates under basic conditions (e.g., NaOH/ethanol at 50–90°C) to generate carboxylic acids, which are subsequently activated with thionyl chloride or similar agents. Although tailored for 1,8-naphthyridines, these protocols inform scalability considerations:
Analytical and Practical Considerations
- Purification : Column chromatography remains standard, though industrial methods emphasize filtration and recrystallization to avoid chromatography.
- Yield Optimization : Microwave irradiation reduces reaction times compared to conventional heating.
- Functional Group Compatibility : The tert-butyl carbamate group is stable under acidic and basic conditions, enabling selective deprotection if needed.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-nitro-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.
Nitrating agents: Nitric acid, sulfuric acid.
Esterification agents: Tert-butyl alcohol, acid catalysts.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted naphthyridines.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 7-nitro-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: Investigation of its biological activity and mechanism of action in various cell lines and organisms.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Tert-butyl 7-nitro-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate would depend on its specific biological targets. Generally, compounds with nitro groups can act as electron acceptors and participate in redox reactions. The naphthyridine core may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 7-nitro-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate with structurally analogous naphthyridine derivatives, highlighting key differences in substituents, physicochemical properties, and applications:
Key Observations:
Substituent Effects: Nitro Group (Target Compound): Enhances stability against electrophilic attack but may undergo reduction under specific conditions. Halogens (Br/Cl): Improve reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) but increase molecular weight and lipophilicity .
Core Structure Differences :
- The 1,5-naphthyridine core (target compound) has adjacent nitrogen atoms, enabling unique π-π stacking interactions in biological systems.
- The 1,8-naphthyridine isomer (e.g., CAS 679392-23-5) positions nitrogens farther apart, altering electronic distribution and binding affinity .
Commercial Availability: The target compound is produced industrially (25 kg batches), whereas analogs like the aminocyclopropyl derivative are discontinued, likely due to niche applications or synthetic challenges .
Physicochemical Properties :
- The target compound’s XLogP3 (3.27) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- Brominated derivatives (e.g., CAS 2188181-83-9) are more lipophilic, favoring blood-brain barrier penetration but requiring formulation optimization .
Biological Activity
Tert-butyl 7-nitro-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate (CAS Number: 1061148-41-1) is a synthetic compound with notable biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 279.29 g/mol. The compound features a naphthyridine core, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃O₄ |
| Molecular Weight | 279.29 g/mol |
| CAS Number | 1061148-41-1 |
| Appearance | Light yellow solid |
Anticancer Properties
Research indicates that derivatives of naphthyridine, including this compound, exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines by disrupting the cell cycle and promoting cell death mechanisms.
Case Study: Apoptosis Induction
In vitro studies have demonstrated that naphthyridine derivatives can activate apoptotic pathways in cancer cells. For instance, a related compound was observed to induce apoptosis in Kasumi-1 human myeloid leukemia cells at concentrations as low as 7 µM . This suggests that this compound may similarly affect cell viability through apoptosis.
Anti-inflammatory Effects
Naphthyridine compounds are also noted for their anti-inflammatory properties. In animal models of inflammation, these compounds have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. This activity indicates potential therapeutic applications in treating inflammatory diseases.
Research Findings:
A study highlighted the ability of naphthyridine derivatives to diminish oxidative stress and pro-inflammatory mediator production in models of drug-induced colitis . This suggests that this compound may be beneficial in managing inflammatory conditions.
Antimicrobial Activity
Additionally, compounds within the naphthyridine class have demonstrated antimicrobial effects against various pathogens. This includes activity against both bacterial and fungal strains, indicating potential use in developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest: Interference with cell cycle progression at critical checkpoints.
- Anti-inflammatory Pathways: Modulation of cytokine production and reduction of oxidative stress.
- Antimicrobial Action: Disruption of microbial cell membranes or inhibition of metabolic pathways.
Q & A
Q. Optimization Strategies :
- Catalyst screening : Use DMAP or TEA in stoichiometric ratios (1:1.2) to enhance Boc-protection efficiency.
- Temperature gradients : Stepwise heating (0°C → room temperature) reduces decomposition.
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) resolves nitro-isomer byproducts .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
Key Techniques :
NMR Spectroscopy :
- 1H/13C NMR : Assignments focus on the tert-butyl group (δ ~1.4 ppm, singlet) and dihydro-naphthyridine protons (δ 2.7–3.6 ppm, multiplet). Nitro groups deshield adjacent protons (δ 7.2–8.1 ppm) .
- 2D NMR (HSQC, HMBC) : Resolves coupling between the nitro group and the naphthyridine core.
LC-MS : Confirms molecular weight (M+1 ion at m/z 310.1) and purity (>95%). Electrospray ionization (ESI+) in acetonitrile/water (0.1% formic acid) is preferred .
IR Spectroscopy : Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
